(R)-1-(benzo[d]thiazol-2-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177407-16-8 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(1R)-1-(1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m1/s1 |
InChI Key |
LXVJOKQWUUSEEO-ZCFIWIBFSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2S1)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N |
Synonyms |
2-Benzothiazolemethanamine,alpha-methyl-,(R)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for R 1 Benzo D Thiazol 2 Yl Ethanamine
Stereoselective Synthesis Pathways
Stereoselective synthesis aims to produce the desired (R)-enantiomer directly, minimizing the formation of the unwanted (S)-enantiomer. This approach is often more efficient and atom-economical than the resolution of racemic mixtures.
Asymmetric Hydrogenation Routes to Chiral (R)-1-(benzo[d]thiazol-2-yl)ethanamine
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the desired chiral amine. In the context of synthesizing this compound, the precursor is 2-acetylbenzothiazole. This reaction typically employs a transition metal catalyst, such as ruthenium, complexed with a chiral ligand.
One of the most successful classes of catalysts for this transformation is the Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system. The chiral environment created by the BINAP ligand directs the hydrogenation to one face of the ketone, leading to a high enantiomeric excess (ee) of the corresponding alcohol, (R)-1-(benzo[d]thiazol-2-yl)ethanol. This alcohol can subsequently be converted to the target amine via methods such as the Mitsunobu reaction or by conversion to a tosylate followed by nucleophilic substitution with an amine source.
The efficiency of the asymmetric hydrogenation is highly dependent on the specific catalyst, solvent, temperature, and hydrogen pressure. Research has shown that for analogous aryl ketones, Ru-BINAP catalysts can achieve high yields and enantioselectivities.
Table 1: Asymmetric Hydrogenation of 2-Acetylbenzothiazole Analogues
| Catalyst | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Ru(OAc)₂( (R)-BINAP) | 2-Acetylthiophene | Methanol | 50 | 100 | >95 | 98 (R) |
| [RuCl₂( (R)-BINAP)]₂·NEt₃ | 2-Acetylfuran | Ethanol | 80 | 50 | 92 | 96 (R) |
Note: Data presented is for analogous substrates to illustrate the potential effectiveness of the methodology for 2-acetylbenzothiazole.
Chiral Auxiliary-Mediated Synthesis of this compound
The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. organic-chemistry.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a common approach involves the use of Evans oxazolidinone auxiliaries. researchgate.netresearchgate.netwilliams.edu The synthesis would typically begin with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of benzo[d]thiazole-2-carboxylic acid. The resulting N-acyloxazolidinone can then undergo a stereoselective reaction, for instance, a diastereoselective alkylation or reduction of a ketone functionality introduced at the alpha-position. Subsequent cleavage of the chiral auxiliary would yield the desired enantiomerically enriched product. While specific examples for the synthesis of this compound using this exact method are not extensively documented in readily available literature, the principles are widely applied in asymmetric synthesis. researchgate.netresearchgate.netwilliams.edu
Enantioselective Reduction Strategies for Precursors of this compound
Enantioselective reduction of the precursor ketone, 2-acetylbenzothiazole, offers a direct route to the chiral alcohol, (R)-1-(benzo[d]thiazol-2-yl)ethanol, which is a key intermediate for the target amine. One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netorganic-chemistry.orgwikipedia.org This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).
The CBS catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the reduction of the ketone to a specific enantiomer of the alcohol with high selectivity. The (R)-CBS catalyst typically yields the (S)-alcohol, while the (S)-CBS catalyst produces the (R)-alcohol. The reaction is known for its high enantioselectivity, operational simplicity, and broad substrate scope. researchgate.netorganic-chemistry.orgwikipedia.org
Table 2: CBS Reduction of Prochiral Ketones
| Catalyst | Substrate | Reducing Agent | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| (S)-CBS | Acetophenone | BH₃·THF | THF | 97 | 96 (R) |
| (S)-CBS | 2-Acetylnaphthalene | BH₃·SMe₂ | Toluene | 95 | 98 (R) |
Note: Data for analogous substrates highlights the expected high efficiency for 2-acetylbenzothiazole.
Chemoenzymatic Approaches to this compound
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to achieve highly efficient and environmentally friendly transformations. For the synthesis of this compound, a chemoenzymatic approach can be employed through the kinetic resolution of the racemic amine.
In a dynamic kinetic resolution (DKR), a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the racemic amine. organic-chemistry.org Simultaneously, a metal catalyst, often a ruthenium complex, is employed to racemize the unreacted enantiomer in situ. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. The resulting enantiomerically pure amide can then be deacylated to afford the desired this compound. This method is particularly advantageous as it can provide high yields and excellent enantioselectivity. organic-chemistry.org
Resolution Techniques for Racemic Precursors
When a stereoselective synthesis is not feasible or desired, the resolution of a racemic mixture of a precursor is a common alternative. This involves separating the enantiomers of a chiral compound.
Diastereomeric Salt Formation for Chiral Resolution
The classical method of resolving a racemic amine, such as 1-(benzo[d]thiazol-2-yl)ethanamine, involves the formation of diastereomeric salts with a chiral resolving agent. Since the target compound is a base, a chiral acid is used as the resolving agent. Commonly used resolving agents include tartaric acid derivatives, such as dibenzoyltartaric acid, and mandelic acid and its derivatives. scivisionpub.comrug.nlgoogle.comnih.gov
The process involves reacting the racemic amine with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. Due to this difference in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution. The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the amine is liberated from the salt by treatment with a base. The choice of the chiral resolving agent and the solvent is crucial for achieving efficient separation and high enantiomeric purity.
Table 3: Common Chiral Resolving Acids for Amines
| Resolving Agent | Typical Solvents |
|---|---|
| (+)-Tartaric Acid | Methanol, Ethanol, Water |
| (-)-Dibenzoyltartaric Acid | Acetone, Ethyl Acetate (B1210297) |
| (R)-(-)-Mandelic Acid | Isopropanol, Ethanol |
| (S)-(+)-Mandelic Acid | Isopropanol, Ethanol |
Kinetic Resolution in the Synthesis of this compound
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. This difference in reaction rates is typically achieved through the use of a chiral catalyst or reagent. In the context of synthesizing this compound, this often involves the enantioselective acylation of the corresponding racemic amine.
Enzymes, particularly lipases, have proven to be highly effective biocatalysts for the kinetic resolution of a wide array of chiral amines due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. The principle behind lipase-catalyzed kinetic resolution of amines involves the selective acylation of one enantiomer, leaving the other enantiomer unreacted.
While specific studies detailing the kinetic resolution of (±)-1-(benzo[d]thiazol-2-yl)ethanamine are not extensively documented in publicly available research, the general principles of lipase-catalyzed kinetic resolution of primary amines provide a well-established framework for this transformation. Typically, the racemic amine is reacted with an acyl donor in the presence of a lipase in a suitable organic solvent. The choice of lipase, acyl donor, solvent, and reaction temperature can significantly influence the efficiency and selectivity of the resolution.
For analogous primary amines, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have demonstrated excellent performance. The acyl donor plays a crucial role, with common choices including simple esters like ethyl acetate or more activated acyl donors. The solvent is selected to ensure solubility of the substrates and to maintain the catalytic activity of the enzyme.
The outcome of the kinetic resolution is typically assessed by determining the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product, as well as the conversion of the reaction. An ideal kinetic resolution will result in a high e.e. for both the remaining substrate and the product at approximately 50% conversion.
Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Model Primary Amine *
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| 1 | Novozym 435 | Ethyl acetate | Toluene | 40 | 24 | 50 | >99 (R) | >99 (S) |
| 2 | Amano Lipase PS | Isopropenyl acetate | DIPE | 30 | 48 | 48 | 95 (R) | 98 (S) |
| 3 | Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | 50 | 18 | 52 | 97 (R) | 96 (S) |
*This table presents hypothetical data based on typical results for the kinetic resolution of similar primary amines to illustrate the expected outcomes and is not based on experimental results for this compound. DIPE = Diisopropyl ether.
The successful application of kinetic resolution to produce this compound would hinge on a systematic screening of various lipases, acyl donors, and reaction conditions to identify the optimal parameters that afford the desired enantiomer with high enantiomeric purity and in good yield.
Mechanistic Investigations of Reactions Involving R 1 Benzo D Thiazol 2 Yl Ethanamine
Reaction Kinetics Studies for Derivatives of (R)-1-(benzo[d]thiazol-2-yl)ethanamine
Currently, there is a lack of published experimental data detailing the reaction kinetics of derivatives of this compound. Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how the rate of a reaction is affected by changes in concentration of reactants, catalysts, and other reaction conditions.
In the absence of specific data, a hypothetical kinetic study of a reaction catalyzed by a derivative of this compound, for instance, in an asymmetric aldol reaction, would likely involve monitoring the depletion of the starting materials (an aldehyde and a ketone) and the formation of the aldol product over time. This could be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
A general rate law for such a catalyzed reaction could be proposed as:
Rate = k[Aldehyde]x[Ketone]y[Catalyst]z
where k is the rate constant, and x, y, and z are the orders of the reaction with respect to the aldehyde, ketone, and catalyst, respectively. Determining these orders would provide insight into the composition of the rate-determining step.
Table 1: Hypothetical Kinetic Data for a Catalyzed Aldol Reaction
| Experiment | [Aldehyde] (M) | [Ketone] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.01 | 1.2 x 10-5 |
| 2 | 0.20 | 0.10 | 0.01 | 2.4 x 10-5 |
| 3 | 0.10 | 0.20 | 0.01 | 1.2 x 10-5 |
This data is illustrative and not based on published experimental results.
From this hypothetical data, one could infer that the reaction is first-order with respect to the aldehyde, zero-order with respect to the ketone, and second-order with respect to the catalyst, suggesting a more complex catalytic cycle involving a catalyst dimer in the rate-determining step.
Stereochemical Outcomes and Transition State Analysis
The stereochemical outcome of a reaction catalyzed by a chiral catalyst like this compound is determined by the energetic differences between the diastereomeric transition states leading to the different stereoisomeric products. The enantiomeric excess (e.e.) is a direct measure of this energy difference.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing transition state structures and energies. For a reaction catalyzed by this compound, computational models could be built to investigate the transition states. These models would likely show that the preferred transition state is stabilized by specific non-covalent interactions, such as hydrogen bonding or π-stacking, which are only possible for one enantiomeric pathway.
For example, in a hypothetical asymmetric Mannich reaction, the catalyst would form an enamine with the donor molecule. The chiral environment around the nitrogen atom of the benzothiazole (B30560) amine would then direct the approach of the acceptor imine. The transition state leading to the major enantiomer would be lower in energy due to favorable steric and electronic interactions, while the transition state leading to the minor enantiomer would be destabilized by steric clashes.
Table 2: Calculated Relative Energies of Diastereomeric Transition States
| Transition State | Product Enantiomer | Relative Energy (kcal/mol) |
|---|---|---|
| TS-R | R | 0.0 |
This data is illustrative and not based on published experimental results.
A calculated energy difference of 2.5 kcal/mol would theoretically correspond to a high enantiomeric excess for the R-product.
Intermediates in Reactions Catalyzed or Mediated by this compound
The identification and characterization of reaction intermediates are crucial for elucidating a reaction mechanism. In reactions catalyzed by primary amines like this compound, common intermediates include iminium ions and enamines.
In an aminocatalyzed reaction, the amine catalyst first reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the catalyst is transferred during this step, leading to the formation of a chiral product.
Spectroscopic techniques such as in-situ IR spectroscopy or NMR spectroscopy can sometimes be used to detect and characterize these transient intermediates. For example, the formation of an iminium ion could be observed by a characteristic shift in the C=N stretching frequency in the IR spectrum.
Table 3: Common Intermediates in Aminocatalysis
| Intermediate | Formation | Role in Catalytic Cycle |
|---|---|---|
| Iminium Ion | Reaction of amine catalyst with a carbonyl compound | Activates the carbonyl compound for nucleophilic attack |
This table represents general intermediates in aminocatalysis and is not based on specific experimental observation for the named compound.
In-depth Analysis of this compound in Chiral Catalysis
While this compound is recognized as a valuable chiral building block in organic synthesis, a comprehensive body of research detailing its specific applications as a primary chiral ligand and organocatalyst in a wide array of asymmetric transformations is not extensively documented in publicly available scientific literature. The following article, therefore, explores the potential applications of this compound within the framework of established principles of asymmetric catalysis, drawing parallels with structurally similar and functionally related chiral amines and benzothiazole derivatives. The detailed research findings and data tables presented herein are illustrative, based on typical outcomes for analogous catalytic systems, to provide a conceptual understanding of how this compound could be employed in these contexts.
Computational Chemistry and Theoretical Studies of R 1 Benzo D Thiazol 2 Yl Ethanamine
Density Functional Theory (DFT) Calculations for Conformation and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzothiazole (B30560) derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. mdpi.commdpi.com These calculations help in understanding the molecule's stability and chemical reactivity.
Key parameters derived from DFT studies on related benzothiazole compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comscirp.org For instance, in a study of various benzothiazole derivatives, the HOMO-LUMO gaps were calculated to be in the range of 4.46–4.73 eV. mdpi.com
Furthermore, DFT is used to compute various electronic and energetic descriptors that can elucidate reaction mechanisms. In a combined experimental and theoretical study on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, DFT calculations were used to determine bond dissociation enthalpy, ionization potential, and electron affinity to explain their antioxidant activities. nih.gov While these examples demonstrate the utility of DFT for the benzothiazole class, specific conformational and reactivity data calculated for (R)-1-(benzo[d]thiazol-2-yl)ethanamine are not detailed in the available research.
Table 1: Representative DFT-Calculated Reactivity Descriptors for Benzothiazole Derivatives (Note: This table is illustrative of the types of data generated in DFT studies of benzothiazole derivatives; specific values for this compound are not available.)
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzothiazole (BTH) | -0.2471 | -0.0501 | 0.197 | scirp.org |
| 2-aminobenzothiazole | -0.2221 | -0.0266 | 0.1955 | scirp.org |
| 2-mercaptobenzothiazole | -0.2364 | -0.0482 | 0.1883 | scirp.org |
Molecular Docking and Ligand-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme.
Docking studies on various benzothiazole derivatives have been performed to explore their potential as therapeutic agents. For example, researchers have investigated the binding of novel benzothiazole-containing compounds to targets like the Human Epidermal growth factor receptor (HER) enzyme, DNA, and tubulin. nih.govresearchgate.net In one such study, docking simulations using AutoDock Vina helped elucidate drug-DNA interactions, focusing on hydrogen bonds and hydrophobic interactions. nih.gov The results showed certain derivatives exhibiting high binding affinities, with docking scores as favorable as -10.4 kcal/mol, suggesting potent inhibitory potential. nih.gov
Another study focused on designing benzothiazole-thiazole hybrids as inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com Molecular docking was used to understand the binding patterns of these compounds within the enzyme's active site. biointerfaceresearch.com These examples highlight how molecular docking is applied to the benzothiazole scaffold to predict binding modes and affinities. However, specific molecular docking studies detailing the interactions of this compound with a particular biological substrate have not been identified in the surveyed literature.
Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives (Note: This table illustrates the application of molecular docking to the benzothiazole class; no specific docking data for this compound was found.)
| Derivative Class | Target Protein/Substrate | Key Findings | Reference |
|---|---|---|---|
| Benzo[d]thiazol-2-amine derivatives | HER Enzyme & DNA | High binding affinities observed (Docking scores up to -10.4 kcal/mol). | nih.gov |
| 1-((benzo[d]thiazol-2-ylamino)...) derivatives | Tubulin | Investigation of binding mode in the colchicine (B1669291) binding site. | researchgate.net |
| Benzothiazole-thiazole hybrids | p56lck | Identification of structural features required to inhibit p56lck. | biointerfaceresearch.com |
Prediction of Spectroscopic Properties of this compound Derivatives
Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules, such as their infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.commdpi.com These theoretical calculations are valuable for complementing experimental data, aiding in structural characterization, and understanding the electronic transitions within a molecule.
For the benzothiazole class of compounds, researchers have computed vibrational frequencies and compared them with experimental FT-IR and FT-Raman spectra to make detailed vibrational assignments. mdpi.com In one study, the vibrational spectra for a series of five benzothiazole derivatives were computed, and it was noted that no imaginary frequencies were found, confirming the stability of the optimized geometries. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). espublisher.com These calculations provide information on the electronic transitions between molecular orbitals, such as the HOMO to LUMO transition, which often corresponds to the main absorption peak. espublisher.com While these methodologies are well-established for benzothiazole derivatives, specific predicted spectroscopic data for this compound are not available in the reviewed scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, untested compounds.
QSAR studies have been applied to benzothiazole derivatives to understand the structural requirements for a specific biological activity. For instance, a QSAR analysis was performed on a series of benzothiazole derivatives of thioperamide to evaluate their H3-receptor affinity. nih.gov In this study, the lipophilicity of the compounds was measured, and their receptor affinity was determined through binding assays. nih.gov The resulting QSAR models, developed using Partial Least Squares (PLS) and Multiple Regression Analysis (MRA) techniques, indicated that improving the potency would require less bulky and less lipophilic structures. nih.gov
This example illustrates the QSAR methodology and its application in guiding the optimization of benzothiazole-based compounds. A QSAR study requires a dataset of multiple, structurally related compounds with measured biological activity. As no such dataset specifically centered around this compound and its close analogs was found in the literature search, no specific QSAR models for this compound could be identified.
Advanced Spectroscopic Analysis of R 1 Benzo D Thiazol 2 Yl Ethanamine and Its Complexes
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformation
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules like (R)-1-(benzo[d]thiazol-2-yl)ethanamine. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information on its absolute configuration and enantiomeric purity.
While specific experimental CD and ORD data for this compound are not extensively reported in publicly available literature, the principles of these techniques allow for a theoretical understanding of its expected chiroptical properties. The presence of the chiral center directly attached to the benzothiazole (B30560) chromophore is expected to induce noticeable CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the stereocenter, making it a powerful tool for confirming the (R)-configuration.
Furthermore, CD spectroscopy is a highly sensitive method for determining the enantiomeric excess (ee) of chiral amines. This is often achieved by forming diastereomeric complexes with a chiral auxiliary or a metal complex, which can amplify the CD signal and allow for accurate quantification of the enantiomeric composition.
NMR Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring, typically in the range of 7.0-8.5 ppm. The methine proton (CH) at the chiral center would appear as a quartet, coupled to the methyl protons and the amine protons. The methyl group (CH₃) protons would resonate as a doublet due to coupling with the adjacent methine proton. The amine (NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. The benzothiazole ring carbons would exhibit signals in the aromatic region (110-160 ppm), with the carbon atom of the C=N bond appearing at a characteristically downfield chemical shift. The chiral methine carbon and the methyl carbon would have distinct signals in the aliphatic region of the spectrum.
Dynamic NMR studies could also be employed to investigate conformational changes or restricted rotation around the C-C bond connecting the stereocenter to the benzothiazole ring, particularly in the case of its complexes.
Predicted NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Benzothiazole-H4/H7 | ~7.8-8.2 | ~120-125 |
| Benzothiazole-H5/H6 | ~7.3-7.5 | ~125-128 |
| CH (ethanamine) | ~4.5-5.0 (quartet) | ~50-55 |
| CH₃ (ethanamine) | ~1.5-1.8 (doublet) | ~20-25 |
| NH₂ | Broad singlet | - |
| Benzothiazole-C2 | - | ~170-175 |
| Benzothiazole-C3a/C7a | - | ~135-155 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Validation
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N stretching of the thiazole (B1198619) ring is expected to be observed in the 1600-1650 cm⁻¹ region. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the benzothiazole ring system. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum.
Theoretical calculations, using methods such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities. Comparing the calculated spectra with experimental data allows for a detailed assignment of the vibrational modes and validation of the computational model.
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |
|---|---|---|
| N-H stretch (amine) | 3300-3500 (medium, broad) | Weak |
| C-H stretch (aromatic) | 3000-3100 (medium) | Strong |
| C-H stretch (aliphatic) | 2850-3000 (medium) | Medium |
| C=N stretch (thiazole) | 1600-1650 (strong) | Medium |
| C=C stretch (aromatic) | 1450-1600 (multiple bands) | Strong |
| N-H bend (amine) | 1550-1650 (medium) | Weak |
| C-N stretch | 1200-1350 (medium) | Medium |
Supramolecular Chemistry Involving R 1 Benzo D Thiazol 2 Yl Ethanamine
Chiral Recognition and Host-Guest Chemistry
The ability of chiral molecules to selectively recognize and interact with other chiral species is a cornerstone of many biological and chemical processes. In the context of (R)-1-(benzo[d]thiazol-2-yl)ethanamine, its potential for chiral recognition lies in the precise three-dimensional arrangement of its functional groups. The benzothiazole (B30560) moiety provides a platform for aromatic stacking interactions, while the primary amine and the chiral ethylamine group can participate in hydrogen bonding and steric-dependent interactions.
The enantioselective recognition process is governed by the formation of diastereomeric complexes between the chiral host and the enantiomers of the chiral guest. The stability of these complexes differs due to the varying degrees of steric hindrance and the strength of intermolecular interactions. The key to effective chiral recognition is the creation of a host molecule with a high degree of pre-organization and multiple points of interaction that can discriminate between the subtle structural differences of enantiomers.
Table 1: Key Interactions in Chiral Recognition by Benzothiazole Derivatives
| Interaction Type | Description | Potential Role of this compound |
| π-π Stacking | Attraction between aromatic rings. | The benzothiazole ring can interact with other aromatic guests or host components. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | The primary amine group is a key hydrogen bond donor. |
| Steric Repulsion | Repulsive forces between electron clouds. | The chiral ethylamine group creates a specific 3D space, leading to steric clashes with one enantiomer of a guest more than the other. |
| Dipole-Dipole Interactions | Attractions between polar molecules. | The polar nature of the benzothiazole and amine groups can contribute to selective binding. |
Self-Assembly of Chiral Structures with this compound Building Blocks
The self-assembly of chiral molecules into well-defined supramolecular structures is a powerful bottom-up approach for the fabrication of functional materials. The chirality of the building blocks can be transferred and amplified to the macroscopic level, resulting in structures with unique optical, electronic, and mechanical properties.
While specific research on the self-assembly of this compound is limited, studies on related chiral benzothiazole-peptide conjugates provide a compelling model for how such molecules can form organized assemblies. In one study, a novel chiral dipeptide derivative functionalized with a benzothiazole ring was shown to self-assemble into distinct supramolecular structures, including nanospheres and nanobelts, depending on the solvent conditions.
The driving forces behind this self-assembly are a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions involving both the aromatic amino acid side chains and the benzothiazole units. The inherent chirality of the peptide and the planarity of the benzothiazole ring guide the molecules to pack in a specific, non-centrosymmetric manner, leading to the formation of chiral superstructures.
These self-assembled architectures often exhibit enhanced fluorescence properties due to the aggregation-induced emission (AIE) effect, where the restriction of intramolecular rotations in the aggregated state leads to a significant increase in fluorescence quantum yield. The chirality of the assembled structures can also give rise to chiroptical properties, such as circularly polarized luminescence (CPL), which has potential applications in 3D displays, optical data storage, and bio-imaging.
Table 2: Factors Influencing the Self-Assembly of Chiral Benzothiazole Derivatives
| Factor | Influence on Self-Assembly |
| Solvent | The polarity and hydrogen-bonding capacity of the solvent can dictate the morphology of the resulting nanostructures (e.g., nanospheres vs. nanobelts). |
| Concentration | The concentration of the building blocks can affect the size and dimensionality of the self-assembled structures. |
| Temperature | Temperature can influence the kinetics and thermodynamics of the self-assembly process, potentially leading to different polymorphs. |
| Molecular Structure | The nature and position of substituents on the benzothiazole ring and the chiral moiety will significantly impact the intermolecular interactions and the final assembled architecture. |
Emerging Research Directions and Future Perspectives
Sustainable Synthetic Routes for (R)-1-(benzo[d]thiazol-2-yl)ethanamine
The imperative for green chemistry has driven research towards more sustainable methods for synthesizing chiral molecules like this compound. Traditional multi-step syntheses often rely on stoichiometric reagents and harsh conditions, generating significant waste. Modern approaches aim to mitigate this environmental impact through catalytic and enzymatic processes.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines and related benzothiazole (B30560) structures. nih.govresearchgate.net Chiral phosphoric acids, squaramides, and primary or secondary amine-based catalysts can facilitate enantioselective reactions, such as cyclizations, to produce complex benzothiazole-containing heterocycles with high yields and excellent enantioselectivities (up to 99% ee). nih.govresearchgate.net These methods often operate under mild conditions and avoid the use of toxic heavy metals.
Enzymatic catalysis offers another green alternative, providing high selectivity under aqueous, ambient conditions. nih.gov For instance, enzymes like trypsin have been utilized in one-pot, three-component reactions to construct 4H-pyrimido[2,1-b] benzothiazole derivatives. nih.gov While not a direct synthesis of the target compound, this demonstrates the potential of biocatalysis in assembling the core benzothiazole scaffold. Furthermore, cascading immobilized-enzyme catalysis with other green methods like photocatalysis in continuous-flow microreactors represents a frontier in sustainable production, minimizing waste and enabling catalyst recycling.
The development of these routes focuses on improving atom economy, reducing energy consumption, and utilizing renewable or recyclable catalysts and solvents.
Table 1: Comparison of Sustainable Synthetic Strategies for Chiral Benzothiazole Derivatives
| Synthetic Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Organocatalysis | Uses small organic molecules as catalysts (e.g., chiral amines, squaramides). nih.gov | Metal-free, mild reaction conditions, high enantioselectivity. | Catalyst loading can be high; separation may be required. |
| Enzymatic Catalysis | Employs enzymes (e.g., trypsin, lipases) to catalyze reactions. nih.gov | High chemo-, regio-, and stereoselectivity; operates in aqueous media; biodegradable. | Limited substrate scope; enzyme stability and cost. |
| Metal Catalysis | Uses transition metals (e.g., Ru, Ni) with chiral ligands. | High efficiency and turnover numbers; broad substrate scope. | Potential for toxic metal contamination; often requires inert atmosphere. |
| Microwave-Assisted | Utilizes microwave irradiation to accelerate reactions. | Drastically reduced reaction times; improved yields; enhanced efficiency. | Scalability can be an issue; requires specialized equipment. |
Novel Applications in Material Science and Smart Materials
The benzothiazole moiety is an excellent fluorophore with unique electro-optical properties, making it a prime candidate for incorporation into advanced materials. nih.gov Research is actively exploring the use of this compound and its derivatives in the creation of "smart materials" that respond to external stimuli such as mechanical force, pH changes, or the presence of specific analytes.
One significant area of research is in mechanofluorochromic (MFC) materials, which change their fluorescence properties in response to mechanical stress like grinding or shearing. nih.govderpharmachemica.com Benzothiazole derivatives have been synthesized that exhibit notable mechanochromic shifts in their emission spectra, making them suitable for applications in mechanosensors, security inks, and data storage devices. nih.govderpharmachemica.comresearchgate.net
Furthermore, the benzothiazole scaffold is integral to the design of chemosensors. Its ability to coordinate with metal ions and interact with various analytes through non-covalent interactions allows for the development of highly sensitive and selective fluorescent and colorimetric sensors. nih.gov For example, benzothiazole-based probes have been designed for the ratiometric detection of Zn²⁺ ions and the "turn-on" fluorescent sensing of biogenic amines, which is crucial for food safety monitoring. nih.govresearchgate.net The chiral nature of this compound is particularly valuable for creating sensors capable of enantioselective recognition, for instance, in differentiating carbohydrate enantiomers. nih.gov
Table 2: Applications of Benzothiazole Derivatives in Smart Materials
| Material Type | Stimulus | Response | Potential Application |
|---|---|---|---|
| Mechanofluorochromic Materials | Mechanical Force (grinding, pressure) | Change in fluorescence color/intensity. nih.govderpharmachemica.com | Stress sensors, rewritable paper, security inks. researchgate.net |
| Chemosensors (Fluorescent) | Specific Ions (e.g., Zn²⁺) or Molecules (e.g., amines). nih.gov | "Turn-on" or ratiometric fluorescence change. nih.gov | Environmental monitoring, medical diagnostics, food quality control. researchgate.net |
| Chiral Optical Sensors | Chiral Analytes (e.g., carbohydrates). nih.gov | Enantioselective change in fluorescence signal. nih.gov | Asymmetric reaction monitoring, biological probes. |
| Aggregation-Induced Emission (AIE) Probes | Aggregation/Dispersion in solution | Enhanced emission in aggregated state. nih.gov | Bio-imaging, environmental sensing. |
Biomimetic Catalysis Inspired by this compound Scaffolds
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using smaller, more robust synthetic molecules. The structure of this compound, combining a heterocyclic unit capable of hydrogen bonding and metal coordination with a chiral center, makes it an excellent starting point for designing artificial enzyme mimics.
The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry, known to interact with the active sites of various enzymes. nih.govnih.gov This inherent bio-activity provides a strong rationale for its use in catalyst design. Researchers are creating catalysts that mimic enzymatic pockets by using the benzothiazole core to orient substrates correctly for a reaction. For example, β-cyclodextrin, a well-known enzyme mimic, has been used as a biomimetic catalyst to facilitate the synthesis of 2-arylbenzothiazoles in water, mimicking the hydrophobic pocket of an enzyme. researchgate.net
The combination of the benzothiazole group with other functional moieties, such as ureas or squaramides, creates bifunctional catalysts that can activate substrates through a network of non-covalent interactions, similar to an enzyme's active site. researchgate.net These supramolecular catalytic systems utilize hydrogen bonding to pre-organize reactants and stabilize transition states, leading to significant rate enhancements and high stereoselectivity in asymmetric reactions. mdpi.com The thiazolium ion, a close relative of the thiazole (B1198619) ring in benzothiazole, is a natural coenzyme (thiamine) mimic and has been used in conjunction with polymer-based enzyme mimics to catalyze reactions like the benzoin (B196080) condensation with remarkable rate accelerations. nih.gov This approach leverages both a hydrophobic binding domain and electrostatic stabilization, key principles of enzymatic catalysis. nih.gov
Table 3: Principles of Biomimetic Catalysis Using Benzothiazole-Inspired Scaffolds
| Biomimetic Principle | Role of Benzothiazole Scaffold | Catalytic System Example |
|---|---|---|
| Substrate Recognition/Binding | The aromatic surface provides a platform for hydrophobic and π-stacking interactions, orienting the substrate. | β-Cyclodextrin-catalyzed synthesis of benzothiazoles in water. researchgate.net |
| Transition State Stabilization | The nitrogen atoms in the thiazole ring act as hydrogen bond acceptors, stabilizing charged intermediates. | Bifunctional squaramide-benzothiazole organocatalysts in Mannich reactions. researchgate.net |
| Coenzyme Mimicry | The thiazole moiety is structurally related to the thiamine (B1217682) pyrophosphate (TPP) coenzyme. | Thiazolium salts used with polyethylenimine enzyme mimics for benzoin condensation. nih.gov |
| Supramolecular Assembly | The rigid scaffold can be functionalized to direct self-assembly into larger, ordered catalytic structures. | Chiral (thio)urea derivatives forming catalytic pockets via hydrogen bonding. mdpi.com |
Conclusion
Summary of Contributions and Significance of (R)-1-(benzo[d]thiazol-2-yl)ethanamine Research
Research into the benzothiazole (B30560) scaffold has established it as a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. researchgate.netnih.gov While extensive research has been conducted on a variety of benzothiazole derivatives, including their synthesis and evaluation as anticancer, antimicrobial, and anti-inflammatory agents, specific research focusing exclusively on This compound is still an emerging area. The significance of this particular compound lies in its chiral nature, which is a crucial aspect of modern drug design, as different enantiomers of a molecule can have vastly different biological activities.
The primary contribution of research into chiral molecules like This compound is the provision of a valuable chiral building block for asymmetric synthesis. Chiral amines are fundamental in the synthesis of a vast number of pharmaceuticals and bioactive molecules. The benzothiazole moiety itself is a versatile nucleus, and the introduction of a chiral amine at the 2-position offers a key handle for the stereoselective synthesis of more complex molecular architectures. These architectures can be explored for their potential interactions with biological targets that are sensitive to stereochemistry, such as enzymes and receptors.
The synthesis of benzothiazole derivatives has seen significant advancements, including the development of greener and more efficient synthetic methods. mdpi.com These methodologies can be adapted for the enantioselective synthesis of This compound , making this chiral building block more accessible for further research and development. The inherent biological potential of the benzothiazole core suggests that this chiral amine could serve as a key intermediate for novel therapeutic agents.
Outlook for Future Academic Investigations
The future of academic research on This compound is promising and can be directed towards several key areas. A primary focus should be on the exploration of its utility in asymmetric catalysis. Chiral amines are well-established as effective ligands for a variety of metal-catalyzed asymmetric reactions and as organocatalysts. Investigating the catalytic activity of This compound and its derivatives could lead to the development of novel and efficient methods for the synthesis of other chiral compounds.
In the realm of medicinal chemistry, future investigations should involve the synthesis of a library of compounds derived from This compound . By modifying the amine functionality or the benzothiazole ring, a diverse range of novel chemical entities can be generated. These new compounds should then be systematically screened for a wide range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and neuroprotective effects. Given the known propensity of benzothiazole derivatives to exhibit such activities, this line of inquiry holds considerable potential for the discovery of new drug candidates. nih.govjchemrev.comjyoungpharm.org
Furthermore, computational studies, such as molecular docking, can be employed to predict the potential biological targets for This compound and its derivatives. nih.gov This in-silico approach can help to prioritize synthetic efforts and guide biological evaluations, making the drug discovery process more efficient. The development of efficient and scalable synthetic routes to enantiomerically pure This compound will be crucial to support these future investigations. As green chemistry principles become increasingly important, the development of sustainable synthetic methods for this chiral amine will also be a valuable area of research. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing (R)-1-(benzo[d]thiazol-2-yl)ethanamine and its derivatives?
The compound is typically synthesized as a key intermediate for heterocyclic systems. A validated method involves forming the p-toluenesulfonate (PTS) salt of the enantiomerically pure (R)-configured amine. For example, in the synthesis of imidazolidine-2,4,5-triones, the starting material (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine is prepared via a literature method and then reacted with aryl isothiocyanates to form disubstituted ureas. These intermediates undergo cyclization under acidic conditions to yield tricyclic products . Key steps include:
- Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to ensure (R)-configuration.
- Salt formation : Stabilization of the amine via PTS salt precipitation.
- Purification : Recrystallization from ethanol or DMF to achieve >95% purity.
Q. How is the stereochemical integrity of this compound maintained during derivatization?
Retention of the (R)-configuration is critical for biological activity. Methodological safeguards include:
- Mild reaction conditions : Avoidance of strong acids/bases that could induce racemization.
- Stereochemical monitoring : Chiral HPLC or polarimetry to confirm configuration post-reaction. For instance, in the synthesis of thiourea derivatives, reactions are conducted under reflux in anhydrous DMF, with TLC monitoring to minimize side reactions .
- Protecting groups : Use of Boc or Fmoc groups during multi-step syntheses to shield the amine .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR spectroscopy : H and C NMR to confirm regiochemistry and purity (e.g., benzenamine protons appear as distinct doublets in derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- X-ray crystallography : For unambiguous structural confirmation, particularly in chiral derivatives .
- Melting point analysis : Consistency with literature values (e.g., derivatives like 3a–k exhibit mp ranges of 204–206°C) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound derivatives?
DFT calculations (e.g., B3LYP/6-31G*) can model:
- Charge distribution : Electron-withdrawing/donating effects of substituents (e.g., 6-fluoro groups) on the benzo[d]thiazole ring .
- Reactivity predictions : Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites in derivatives .
- Transition states : Mechanistic insights into cyclization reactions (e.g., imidazolidine formation) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in antimicrobial or antitumor activity may arise from:
- Structural variations : Subtle changes (e.g., o-chloro vs. p-chloro substituents) significantly alter bioactivity. For example, 3b (p-chlorophenyl) shows superior anti-Staphylococcus aureus activity compared to o-substituted analogs .
- Assay conditions : Standardization of MIC testing (e.g., broth microdilution vs. agar diffusion).
- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) to enhance potency .
Q. How can reaction mechanisms involving Eaton’s reagent be optimized for synthesizing fused imidazo[2,1-b]thiazoles?
Eaton’s reagent (PO/MeSOH) facilitates Friedel-Crafts acylation via:
- Dual activation : Hydrogen bonding to carbonyl groups and ethynyl moieties, enhancing electrophilicity .
- Solvent-free conditions : Improved yields (90–96%) and reduced reaction times compared to traditional methods .
- Electronic effects : Electron-donating groups on aldehydes (e.g., –OCH) accelerate reaction kinetics .
Q. What experimental designs are effective for evaluating structure-activity relationships (SAR) in benzo[d]thiazole derivatives?
- Systematic substitution : Introduce halogens (–F, –Cl), alkyl (–CH), or electron-withdrawing (–NO) groups at defined positions .
- Pharmacophore mapping : Overlay active/inactive derivatives to identify critical motifs (e.g., thiourea linkage in 3a–k enhances antimicrobial activity) .
- In silico docking : Molecular docking with target enzymes (e.g., S. aureus dihydrofolate reductase) to rationalize activity trends .
Q. How do steric and electronic factors influence the regioselectivity of cyclization reactions in derivatives of this compound?
- Steric hindrance : Bulky substituents on the aryl group favor 5-exo-trig over 6-endo-trig cyclization pathways .
- Electronic effects : Electron-deficient aryl rings stabilize transition states via resonance, directing cyclization to specific positions (e.g., imidazolidine vs. triazinane products) .
- Catalytic control : Lewis acids (e.g., ZnCl) can modulate regioselectivity in heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
